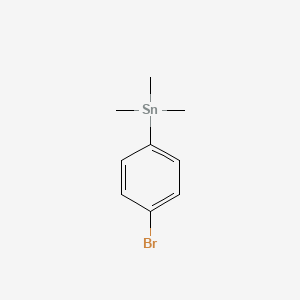
Stannane, (4-bromophenyl)trimethyl-
Número de catálogo B8586648
:
937-11-1
Peso molecular: 319.81 g/mol
Clave InChI: WFQUNOJQEKEOSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05541169
Procedure details


3.0 g (13 mmol) of p-dibromobenzene was dissolved in 100 ml of anhydrous diethyl ether, and under room temperature and an argon stream, 8.0 ml (13 mmol) of 1.6M n-butyllithium (hexane solution) was gradually added dropwise, followed by stirring for 1 minute. Further, 2.8 g (14 mmol) of trimethyltin chloride was added, and refluxed at 50° C. for 2 hours. After the reaction, the reaction solution was cooled, saturated ammonium chloride solution was added, and the mixture was extracted with diethyl ether. The organic layer was washed successively with water and saturated saline, dried over anhydrous magnesium sulfate and anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane) to give 2.7 g of 4-bromophenyltrimethyltin as a colorless oil (yield 66%).





Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.[CH3:14][Sn:15](Cl)([CH3:17])[CH3:16].[Cl-].[NH4+]>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Sn:15]([CH3:17])([CH3:16])[CH3:14])=[CH:4][CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)(C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 1 minute
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with water and saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate and anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane)
|
Outcomes


Product
Details
Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)[Sn](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
